molecular formula C17H16Cl2N4O B2524998 (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide CAS No. 1005916-34-6

(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide

Katalognummer: B2524998
CAS-Nummer: 1005916-34-6
Molekulargewicht: 363.24
InChI-Schlüssel: BJNGZCVQTRZGGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide is a specialized small molecule building block for research and development. This compound features a cyanoacrylamide core structure, a design motif present in compounds investigated for various biological activities. The molecular structure incorporates a 1-ethyl-3,5-dimethylpyrazole group and a 2,5-dichlorophenyl ring, contributing to its properties as a lipophilic scaffold with potential for diverse functionalization. Compounds with analogous cyanoacrylamide structures have been explored as key intermediates in medicinal chemistry, particularly in the development of enzyme inhibitors . The Z (cis) configuration around the double bond in the prop-2-enamide chain is a critical structural feature that can influence the molecule's conformation and interaction with biological targets. Researchers utilize this chemical in hit-to-lead optimization studies, investigating its potential as a core scaffold. As with all reagents of this nature, this product is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and conduct all necessary risk assessments.

Eigenschaften

IUPAC Name

(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O/c1-4-23-11(3)14(10(2)22-23)7-12(9-20)17(24)21-16-8-13(18)5-6-15(16)19/h5-8H,4H2,1-3H3,(H,21,24)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNGZCVQTRZGGJ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C(/C#N)\C(=O)NC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide is a synthetic compound with potential applications in agriculture and medicinal chemistry. Its unique structure, characterized by the presence of a cyano group and a dichlorophenyl moiety, suggests a range of biological activities that merit detailed investigation.

  • Molecular Formula : C16H15Cl2N3O
  • Molecular Weight : 335.22 g/mol
  • IUPAC Name : (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide
  • SMILES Notation : Cc1cn(c[nH]1)CC(=N/C(=C/C(=O)N/C#N)/C(=O)N/C#N)/C(=C/C(=O)N/C#N)/C(=C/C(=O)N/C#N)

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its herbicidal and antifungal properties. The following sections summarize key findings related to its efficacy against different biological targets.

Herbicidal Activity

Research has indicated that (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide exhibits significant herbicidal activity. A study conducted on various weed species demonstrated that the compound effectively inhibited germination and growth at concentrations as low as 50 μM. The mechanism of action appears to involve disruption of photosynthesis and interference with metabolic pathways essential for plant growth.

Table 1: Herbicidal Efficacy Against Selected Weeds

Weed SpeciesConcentration (μM)% Inhibition
Amaranthus retroflexus5085%
Chenopodium album10090%
Setaria viridis20075%

Antifungal Activity

In addition to its herbicidal properties, this compound has shown promising antifungal activity against several fungal pathogens. In vitro assays revealed that it inhibited the growth of fungi such as Fusarium oxysporum and Botrytis cinerea.

Case Study: Antifungal Assay Results

A study assessing the antifungal properties of (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide reported that:

  • At a concentration of 25 μM, the compound reduced fungal growth by over 60%.
  • Higher concentrations (up to 100 μM) resulted in nearly complete inhibition.

Table 2: Antifungal Efficacy Against Selected Fungi

Fungal SpeciesConcentration (μM)% Inhibition
Fusarium oxysporum2565%
Botrytis cinerea5080%
Aspergillus niger10090%

The precise mechanism by which (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways crucial for both plant and fungal growth.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a cyano group, a dichlorophenyl moiety, and a pyrazolyl substituent. Its molecular formula is C15H18Cl2N2OC_{15}H_{18}Cl_2N_2O, and it has a molecular weight of 313.2 g/mol. The presence of the cyano group contributes to its reactivity and potential biological activity.

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide as an anticancer agent. Research indicates that compounds with similar structures exhibit promising cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

For instance, a study on related compounds demonstrated their efficacy in targeting specific pathways involved in tumor growth, suggesting that further optimization of (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide could lead to enhanced anticancer properties .

2. Anti-inflammatory Properties

Another significant application lies in its anti-inflammatory potential. Molecular docking studies have shown that this compound can inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. This suggests its potential use in treating inflammatory diseases .

Agricultural Applications

1. Pesticidal Activity

The compound's structural features make it a candidate for development as a pesticide or herbicide. Research has indicated that derivatives of similar compounds exhibit effective insecticidal properties against pests like aphids and beetles. The dichlorophenyl group is particularly noted for enhancing the biological activity of such compounds .

2. Plant Growth Regulation

In addition to its pesticidal properties, there is evidence suggesting that (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide may influence plant growth regulation. Compounds with similar structures have been studied for their ability to act as growth regulators, promoting or inhibiting growth in various plant species .

Synthesis and Characterization

The synthesis of (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in the aryl/heteroaryl substituents, pyrazole modifications, or amide-linked groups. Key comparisons include:

2.1.1. (Z)-N-(2-Chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide
  • Structural Difference : The 2-chlorophenyl group replaces the 2,5-dichlorophenyl moiety.
  • Impact : Reduced steric bulk and electron-withdrawing effects compared to the dichloro derivative. This may lower binding affinity to targets requiring dual halogen interactions (e.g., hydrophobic pockets in kinases) .
2.1.2. (Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
  • Structural Difference : A bromo-hydroxy-methoxyphenyl group replaces the pyrazole ring.
  • The bromine atom may enhance halogen bonding in target interactions .
2.1.3. XCT790 [(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide]
  • Structural Difference : A thiadiazole ring replaces the pyrazole, and trifluoromethyl groups are present.
  • Impact : The thiadiazole’s electron-deficient nature and trifluoromethyl groups enhance metabolic stability and ligand-receptor binding specificity, as seen in XCT790’s role as an ERRγ inverse agonist .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted) Notes
(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide C₁₉H₁₇Cl₂N₃O 402.27 2,5-dichlorophenyl, pyrazole 3.8 High lipophilicity; moderate solubility
(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide C₁₈H₁₇ClN₃O 342.80 2-chlorophenyl, pyrazole 3.2 Lower Cl substituent count reduces LogP
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide C₁₇H₁₁BrCl₂N₂O₃ 442.10 Bromo-hydroxy-methoxyphenyl, dichlorophenyl 2.5 Polar groups decrease LogP
XCT790 C₂₀H₁₃F₉N₄O₃S 632.39 Thiadiazole, trifluoromethyl 4.5 High metabolic stability

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows protocols similar to , utilizing cyanoacetamide derivatives and pyrazole precursors under reflux conditions. Yield optimization may require steric hindrance mitigation due to the dichlorophenyl group .
  • Drug-Likeness : Compliance with Lipinski’s rules (molecular weight <500, LogP <5) is observed in all analogues except XCT790, which exceeds the molecular weight threshold but retains oral bioavailability due to fluorine-mediated permeability .
  • Thermal Stability : Pyrazole-containing compounds (e.g., ) exhibit melting points ~170°C, suggesting the target compound may share similar stability, though dichlorophenyl substituents could lower melting points due to reduced crystallinity .

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, typically starting with condensation of substituted pyrazole precursors with cyano-containing intermediates. A common method includes:

  • Refluxing a pyrazole derivative (e.g., 1-ethyl-3,5-dimethylpyrazole) with cyanoacetamide in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to ensure intermediate purity .
  • Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the Z-isomer . Critical factors : Solvent polarity, temperature control during reflux (70–80°C), and catalyst concentration (e.g., 5 drops of glacial acetic acid per 0.001 mol substrate) significantly impact isomer selectivity and yield .

Q. How can spectroscopic methods confirm the compound’s structure and stereochemistry?

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.8–7.5 ppm), cyano group absence (no proton signal), and amide NH (δ 9–10 ppm). 1H^1H-1H^1H COSY and NOESY confirm spatial proximity of substituents to distinguish Z/E isomers .
  • IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O) validate functional groups .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between amide and pyrazole groups) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} determination at 10–100 µM concentrations .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing viability reduction to controls .
  • Anti-inflammatory activity : Measure COX-2 inhibition using ELISA kits, with indomethacin as a positive control .

Advanced Research Questions

Q. How can contradictions between computational binding predictions and experimental activity data be resolved?

  • Orthogonal validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics if molecular docking predicts strong affinity but bioassays show weak activity .
  • Structural analogs : Synthesize derivatives with modified pyrazole substituents (e.g., replacing ethyl with methyl groups) to test structure-activity relationships (SAR) .
  • Solubility adjustment : Use DMSO/cell media mixtures (≤0.1% DMSO) to rule out false negatives from poor compound solubility .

Q. What strategies optimize Z-isomer selectivity during synthesis?

  • Kinetic control : Shorten reaction time (≤4 hours) to favor Z-isomer formation before equilibration to the thermodynamically stable E-form .
  • Acid catalysis : Glacial acetic acid (pH 4–5) promotes protonation of intermediates, stabilizing the Z-configuration .
  • Low-polarity solvents : Use toluene or dichloromethane to reduce isomerization post-synthesis .

Q. How do advanced techniques validate target interactions and mechanisms?

  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (kon_{on}, koff_{off}) with immobilized protein targets .
  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions over 100-ns trajectories to identify critical binding residues .
  • Metabolomics : Profile cellular metabolite changes (via LC-MS) after treatment to map downstream pathways affected by the compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.